N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-dimethoxybenzohydrazide
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Overview
Description
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-dimethoxybenzohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group. This particular compound is derived from the condensation of 4-hydroxy-3-methoxybenzaldehyde and 2,4-dimethoxybenzohydrazide. Schiff bases are known for their wide range of applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-dimethoxybenzohydrazide typically involves the condensation reaction between 4-hydroxy-3-methoxybenzaldehyde and 2,4-dimethoxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated for several hours, and the resulting product is then purified by recrystallization from ethanol . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-dimethoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazide derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the methoxy and hydroxyl groups, using reagents like halogens or alkylating agents.
Condensation: It can participate in further condensation reactions with other aldehydes or ketones to form more complex hydrazone derivatives.
Scientific Research Applications
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-dimethoxybenzohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-dimethoxybenzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
N’-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2,4-dimethoxybenzohydrazide is unique compared to other similar Schiff base hydrazones due to its specific substitution pattern on the aromatic rings. Similar compounds include:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical and biological properties.
Properties
Molecular Formula |
C17H18N2O5 |
---|---|
Molecular Weight |
330.33 g/mol |
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H18N2O5/c1-22-12-5-6-13(15(9-12)23-2)17(21)19-18-10-11-4-7-14(20)16(8-11)24-3/h4-10,20H,1-3H3,(H,19,21)/b18-10+ |
InChI Key |
WRJWHKGLXUCHJS-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)O)OC)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)O)OC)OC |
Origin of Product |
United States |
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